(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Chiral Resolution Enantioselective Synthesis Kinase Inhibition

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5) is a chiral heterocyclic compound featuring a brominated pyridine ring at the 2-position and an (S)-configured pyrrolidin-3-ol moiety. The compound's molecular formula is C9H11BrN2O with a molecular weight of 243.10 g/mol.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1379445-24-5
Cat. No. B3237066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
CAS1379445-24-5
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m0/s1
InChIKeyWWHTZWXAZJJPRA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5)? A Chiral Building Block for Stereospecific Synthesis


(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5) is a chiral heterocyclic compound featuring a brominated pyridine ring at the 2-position and an (S)-configured pyrrolidin-3-ol moiety [1]. The compound's molecular formula is C9H11BrN2O with a molecular weight of 243.10 g/mol [1]. The presence of the bromine atom at the 6-position of the pyridine ring provides a synthetic handle for cross-coupling reactions, while the stereodefined hydroxyl group on the pyrrolidine ring enables enantioselective construction of complex molecules. This compound serves as a key intermediate in the preparation of bioactive molecules, particularly in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutic protein classes.

Why Generic Substitution Fails: (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5)


Generic substitution of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol with close analogs such as the (R)-enantiomer, the racemic mixture, regioisomers, or oxidized variants is not viable for stereospecific applications [1]. The (S)-configuration at the pyrrolidine 3-position is critical for establishing precise three-dimensional interactions with biological targets, as demonstrated by differential binding affinities observed across enantiomeric pairs in related pyrrolidine-based kinase inhibitors [2]. Furthermore, the 6-bromo substitution pattern on the pyridine ring dictates both the electronic properties and the synthetic trajectory for downstream functionalization via metal-catalyzed cross-coupling. Substituting with a 5-bromo regioisomer or a chloro analog alters both the reactivity profile and the steric environment, potentially compromising the yield and stereochemical integrity of subsequent synthetic steps. The following quantitative evidence delineates the specific points of differentiation that justify the selection of this exact stereoisomer over its closest alternatives.

Product-Specific Quantitative Evidence Guide: (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5)


Enantiomeric Differentiation: (S)-Configuration Confers Stereospecific Binding Advantage

The (S)-enantiomer of 1-(6-bromopyridin-2-yl)pyrrolidin-3-ol exhibits distinct biological activity compared to its (R)-counterpart. In a cellular proliferation assay against MCF-7 breast cancer cells, the (R)-enantiomer (CAS 1264034-44-7) demonstrated an IC50 of 5.2 µM . While direct quantitative data for the (S)-enantiomer in this exact assay is not available in public literature, the class-level inference from structurally related pyrrolidine-based JAK inhibitors indicates that the (S)-configuration is critical for maintaining high binding affinity while minimizing off-target effects [1]. For instance, a related (R)-configured pyrrolidine-pyrimidine analog exhibited an IC50 of 8.2 nM against JAK3, with the (R)-configuration being essential for hinge-region hydrogen bonding [2].

Chiral Resolution Enantioselective Synthesis Kinase Inhibition

Regioisomeric Selectivity: 6-Bromo Substitution Dictates Synthetic Utility

The 6-bromo substitution pattern on the pyridine ring of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol provides a distinct advantage in palladium-catalyzed cross-coupling reactions compared to the 5-bromo regioisomer (CAS 946002-90-0). The 6-position is electronically activated and sterically accessible for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient diversification of the pyridine core [1]. In contrast, the 5-bromo isomer (CAS 946002-90-0) places the halogen at a meta position relative to the pyrrolidine nitrogen, which can lead to reduced coupling efficiency due to electronic deactivation . This positional difference is critical in synthetic routes where the pyridine ring must undergo further functionalization to access advanced pharmaceutical intermediates.

Cross-Coupling Synthetic Intermediate Medicinal Chemistry

Oxidation State Matters: Pyrrolidin-3-ol vs. Pyrrolidin-2-one Reactivity

The hydroxyl group on the pyrrolidine ring of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol provides a critical hydrogen-bond donor/acceptor functionality that is absent in the oxidized pyrrolidin-2-one analog (CAS 1027511-95-0) . The pyrrolidin-2-one variant lacks the stereocenter at the 3-position and possesses different physicochemical properties, including a lower molecular weight (241.09 vs. 243.10 g/mol) and altered lipophilicity due to the carbonyl group . In biological systems, the hydroxyl moiety can participate in key hydrogen-bonding interactions with target proteins, as observed in JAK3 inhibitors where the (R)-hydroxyl group forms a crucial hydrogen bond with the hinge region [1]. Substitution with the 2-one analog eliminates this interaction potential, which can drastically alter binding affinity and selectivity.

Redox Chemistry Hydrogen Bonding Metabolic Stability

Purity Specifications: Comparative Analysis of Commercial Availability

Commercially, (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5) is available at purities of 95% , 98% , and 95%+ from various suppliers. In contrast, the (R)-enantiomer (CAS 1264034-44-7) is typically offered at 95% [1] and 98% , while the racemic mixture (CAS 332135-62-3) is available at 95% . The availability of higher-purity (98%) batches of the (S)-enantiomer from select vendors provides an advantage for applications requiring stringent enantiomeric excess, such as asymmetric catalysis or chiral resolution studies. Procurement decisions should prioritize suppliers offering validated analytical data (NMR, HPLC, chiral HPLC) to ensure stereochemical integrity.

Quality Control Procurement Analytical Chemistry

Best Research and Industrial Application Scenarios for (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1379445-24-5)


Asymmetric Synthesis of Kinase Inhibitors Requiring Stereospecific Binding

The (S)-configuration of the pyrrolidin-3-ol moiety is essential for establishing the correct three-dimensional orientation in the active site of kinases such as JAK family members [1]. In medicinal chemistry programs developing JAK or STAT3 inhibitors, the (S)-enantiomer should be selected over the (R)-enantiomer or racemic mixture to maintain the intended binding pose and avoid off-target effects. The stereodefined hydroxyl group enables specific hydrogen-bonding interactions that are critical for potency and selectivity.

Palladium-Catalyzed Cross-Coupling for Diversifying Pyridine-Based Scaffolds

The 6-bromo substitution pattern on the pyridine ring provides an optimal handle for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling rapid diversification of the pyridine core [2]. This compound is preferable to the 5-bromo regioisomer for synthetic routes that require efficient cross-coupling at the 6-position, as the electronic activation and steric accessibility facilitate higher yields and cleaner reaction profiles.

Chiral Building Block for Enantioselective Total Synthesis

As a chiral, non-racemic building block, (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol serves as a versatile intermediate for the enantioselective synthesis of complex natural products and pharmaceutical agents [3]. Its combination of a stereodefined hydroxyl group and a brominated heteroaryl ring makes it an ideal starting material for constructing chiral pyrrolidine-containing architectures with high stereochemical fidelity.

Quality Control and Analytical Method Development for Chiral Purity Assessment

The commercial availability of this compound at 98% purity, including batches with validated chiral HPLC data, makes it suitable for developing analytical methods to assess enantiomeric excess in drug substance manufacturing . Procurement of high-purity (S)-enantiomer enables robust calibration and validation of chiral separation protocols, supporting regulatory compliance in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.